2-(4-Chlorobenzoyl)-4-methyl-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-(4-methyl-1,3-thiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c1-7-6-15-11(13-7)10(14)8-2-4-9(12)5-3-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZKCJDERXTAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Chlorobenzoyl 4 Methyl 1,3 Thiazole and Analogous Structures
Classical and Contemporary Approaches to 1,3-Thiazole Core Construction
The formation of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions and innovative procedures developed for its synthesis. These methods provide access to a wide array of substituted thiazoles by varying the precursor components.
The Hantzsch thiazole (B1198619) synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole nucleus. researchgate.net, synarchive.com The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. chemhelpasap.com, synarchive.com This reaction is known for its simplicity and generally high yields. chemhelpasap.com The mechanism initiates with an SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com
For the synthesis of 2,4-disubstituted thiazoles, the substituents on the final ring are determined by the choice of the starting materials. The group at the 4-position of the thiazole originates from the α-halocarbonyl compound, while the substituent at the 2-position is derived from the thioamide. researchgate.net For instance, the reaction of an α-haloketone with thiourea (B124793) yields 2-aminothiazole (B372263) derivatives. mdpi.com To obtain other substitutions at the 2-position, a corresponding substituted thioamide is employed. researchgate.net
Numerous adaptations and improvements to the Hantzsch synthesis have been developed to enhance yields, shorten reaction times, and employ milder or more environmentally benign conditions. mdpi.com These include the use of catalysts and alternative energy sources like ultrasonic irradiation. mdpi.com
Table 1: Examples of Hantzsch Thiazole Synthesis Adaptations
| α-Halocarbonyl Compound | Thioamide/Thiourea | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Bromoacetophenone | Thiourea | Methanol, heat | 2-Amino-4-phenylthiazole | chemhelpasap.com |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica supported tungstosilisic acid, ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | mdpi.com |
| α-Bromoketone | Thiourea | High yields reported | General 2-aminothiazoles | mdpi.com |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing portions of all reactants, have emerged as powerful tools in organic synthesis. iau.ir They are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity, making them ideal for creating libraries of compounds for drug discovery. iau.ir The synthesis of thiazoles via MCRs often provides advantages over traditional multi-step syntheses by reducing waste and simplifying purification processes. iau.ir
Several MCR strategies have been successfully applied to the synthesis of the thiazole ring. One such approach involves the three-component reaction of an isothiocyanate, an α-haloketone (like ethyl bromopyruvate), and a thiourea derivative. iau.ir Another novel chemoenzymatic one-pot MCR utilizes a secondary amine, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate, catalyzed by an enzyme such as trypsin, to produce thiazole derivatives in high yields under mild conditions. nih.gov These methods highlight the versatility of MCRs in accessing complex thiazole structures. nih.gov
Recent advancements include the development of metal-free and additive-free MCRs, for example, the reaction of aryl glyoxals, aryl thioamides, and pyrazolones in a hydrogen-bond-donating solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature. acs.org
Table 2: Examples of Multicomponent Reactions for Thiazole Synthesis
| Reactants | Key Conditions | Product Type | Reference |
|---|---|---|---|
| Isothiocyanates, Ethyl bromopyruvate, Tetramethyl thiourea | One-pot, 12h stirring | 1,3-Thiazole derivatives | iau.ir |
| Secondary amines, Benzoyl isothiocyanate, Dimethyl acetylenedicarboxylate | Trypsin from porcine pancreas (PPT), 45 °C, 7h | Thiazole derivatives | nih.gov |
| Aryl glyoxal, Aryl thioamide, Pyrazolones | HFIP, Room temperature | Pyrazole-linked thiazoles | acs.org |
| Arylglyoxals, Thiobenzamides, Lawsone | AcOH, catalyst- and metal-free | Lawsone–1,3-thiazole hybrids | acs.org |
Targeted Functionalization and Derivatization at Specific Positional Sites
The biological activity and material properties of thiazole derivatives can be finely tuned by introducing specific functional groups at various positions on the heterocyclic ring. Therefore, regioselective synthetic strategies are crucial for creating molecules with desired characteristics.
The introduction of a 4-chlorobenzoyl group, specifically at the 2-position of the thiazole ring, is a key structural feature of the target compound. While the Hantzsch synthesis typically installs substituents derived from thioamides at this position, 2-acylthiazoles are often synthesized through alternative routes. researchgate.net
One effective strategy involves modifying the linker between the thiazole ring and a substituted phenyl ring. Research on 4-substituted methoxybenzoyl-aryl-thiazoles has shown that replacing an amide linker with a carbonyl (ketone) linker can significantly enhance biological activity. nih.gov In this synthetic pathway, a thiazoline (B8809763) intermediate is often formed, which then undergoes spontaneous dehydrogenation to the more stable aromatic thiazole. nih.gov This auto-oxidation, which can occur upon exposure to air in solution, provides a direct route to 2-benzoylthiazole (B1268355) structures. nih.gov The starting materials for such a synthesis would be selected to ultimately place the 4-chlorophenyl group on the carbonyl carbon attached to the C2 position of the thiazole.
The incorporation of a methyl group at the 4-position of the thiazole ring is most commonly and reliably achieved through the Hantzsch synthesis. orgsyn.org The choice of the α-halocarbonyl component dictates the substituent at this position. To introduce a 4-methyl group, chloroacetone (B47974) or bromoacetone (B165879) is used as the starting material. orgsyn.org
For example, the synthesis of 2-amino-4-methylthiazole (B167648) is accomplished by reacting chloroacetone with thiourea. orgsyn.org The reaction proceeds readily, and this method's reliability has made it a standard procedure in organic synthesis. The presence of a methyl group at the 4-position of the phenyl ring attached to the thiazole has also been noted as being important for the cytotoxic activity of certain thiazole-based compounds. nih.gov
Other synthetic routes can also yield 4-methylthiazoles. For instance, the synthesis of 2-isopropyl-4-hydroxymethylthiazole can be achieved through the condensation of 2-methylpropanethioamide (B17427) with a halogenated derivative of 2,2-dimethyl-4-methylene-1,3-dioxane. google.com Subsequent chemical modifications can then be performed on the 4-position substituent.
The substituent at the 2-position of the thiazole ring is critical for modulating the molecule's properties and is a primary site for derivatization. The Hantzsch synthesis offers a straightforward way to introduce diversity at this position by varying the thioamide reactant. researchgate.net, synarchive.com
Using thiourea results in a 2-amino group. chemhelpasap.com
Using a substituted thioamide (R-C(S)NH₂) leads to a 2-alkyl or 2-aryl substituent (R). researchgate.net For example, reacting 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide (B46855) yields 4-(4-halophenyl)-2-methylthiazoles. nih.gov
Beyond the Hantzsch method, numerous other strategies exist. Brønsted acid-promoted protocols can synthesize 2,4-disubstituted thiazoles from benzylamines, acetophenones, and sulfur powder under metal-free conditions. researchgate.net This highlights the continuous development of novel methods to access diverse thiazole derivatives. researchgate.net
Table 3: Reagents for Introducing 2-Position Substituents in Thiazole Synthesis
| Reagent for 2-Position | Synthetic Method | Resulting 2-Substituent | Reference |
|---|---|---|---|
| Thiourea | Hantzsch Synthesis | -NH₂ (Amino) | researchgate.net |
| Thioacetamide | Hantzsch Synthesis | -CH₃ (Methyl) | nih.gov |
| Cyanothioacetamide | Hantzsch Synthesis | -CH₂CN (Cyanomethyl) | researchgate.net |
| Benzylamines / Sulfur | Brønsted acid-promoted condensation | Aryl groups | researchgate.net |
Reactivity and Mechanistic Investigations of 2 4 Chlorobenzoyl 4 Methyl 1,3 Thiazole and Its Structural Analogs
Electrophilic and Nucleophilic Reactivity of the 1,3-Thiazole Ring System
The 1,3-thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom. This arrangement leads to a unique distribution of electron density, which in turn governs its reactivity towards electrophiles and nucleophiles.
Electrophilic Substitution: The thiazole (B1198619) ring is generally susceptible to electrophilic substitution. The electron density is not evenly distributed; the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. This is followed by the C4 position. The C2 position is the most electron-deficient due to the inductive effect of the adjacent sulfur and nitrogen atoms, making it the least reactive towards electrophiles. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For 2-(4-Chlorobenzoyl)-4-methyl-1,3-thiazole, the C5 position is the most likely site for further electrophilic substitution.
Nucleophilic Substitution: Due to its electron-deficient nature, particularly at the C2 position, the thiazole ring can undergo nucleophilic substitution, especially when a good leaving group is present at this position. However, in the case of this compound, the C2 position is occupied by the chlorobenzoyl group. While direct nucleophilic attack on the ring at this position is not typical without activation, the electron-withdrawing nature of the C2-substituent further deactivates the ring towards electrophilic attack and can influence the reactivity of the attached ketone.
Deprotonation: The proton at the C2 position of an unsubstituted thiazole is the most acidic and can be removed by a strong base to form a thiazol-2-yl anion. This anion is a potent nucleophile and can react with various electrophiles. In the subject molecule, this position is already substituted. The methyl group at the C4 position offers a potential site for deprotonation under strong basic conditions, leading to a nucleophilic center.
Table 1: General Reactivity of the 1,3-Thiazole Ring
| Position | Electron Density | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Acidity of C-H |
| C2 | Most Deficient | Very Low | Highest (with leaving group) | Most Acidic |
| C4 | Intermediate | Moderate | Low | Less Acidic |
| C5 | Most Rich | Highest | Very Low | Least Acidic |
Reaction Pathways Involving the Ketone Carbonyl Group and the Chlorine Substituent
The ketone carbonyl group and the chlorine atom on the phenyl ring are key functional groups that dictate a variety of possible chemical transformations for this compound.
Reactions of the Ketone Carbonyl Group: The carbonyl group is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This allows for a wide range of nucleophilic addition reactions.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). More vigorous reduction methods, such as the Clemmensen (using zinc-mercury amalgam in hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, can lead to the complete deoxygenation of the carbonyl group to a methylene (B1212753) group (-CH₂-). libretexts.org
Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl carbon to form tertiary alcohols after acidic workup.
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene. libretexts.org
Formation of Imines and Related Compounds: The carbonyl group can react with primary amines to form imines (Schiff bases), and with other nitrogen nucleophiles like hydroxylamine (B1172632) and hydrazines to form oximes and hydrazones, respectively. libretexts.orgeopcw.com
Reactions of the Chlorine Substituent: The chlorine atom is attached to an aromatic ring, which generally makes it unreactive towards nucleophilic substitution under standard conditions. However, the presence of the electron-withdrawing benzoyl group can activate the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. The chlorine is located at the para position relative to the ketone, which is an activating position for such reactions.
Table 2: Potential Reactions of the Ketone and Chlorine Moieties
| Moiety | Reagent/Condition | Product Type |
| Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Ketone | Zn(Hg), HCl (Clemmensen) | Methylene Group |
| Ketone | H₂NNH₂, KOH (Wolff-Kishner) | Methylene Group |
| Ketone | R-MgX or R-Li | Tertiary Alcohol |
| Ketone | Ph₃P=CHR (Wittig) | Alkene |
| Ketone | R-NH₂ | Imine |
| Chlorine | Strong Nucleophile (e.g., RO⁻, R₂N⁻), Heat/Pressure | Nucleophilic Aromatic Substitution Product |
Mechanistic Studies of Thiazole Derivative Transformations, including Cyclization and Functional Group Interconversions
The synthesis and transformation of thiazole derivatives are well-established areas of organic chemistry, with several key mechanistic pathways.
Hantzsch Thiazole Synthesis: This is a classic method for the formation of the thiazole ring. The mechanism involves the reaction of an α-haloketone with a thioamide. For a compound like this compound, a plausible synthetic precursor would be a thioamide derivative of 4-chlorobenzoic acid reacting with chloroacetone (B47974). The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov
Functional Group Interconversions: The functional groups on the this compound scaffold can be interconverted to create a variety of derivatives. ub.educompoundchem.com
The ketone can be transformed into other functional groups as described in section 3.2.
The chlorine atom on the phenyl ring can be replaced via nucleophilic aromatic substitution or be involved in cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds.
The methyl group at the C4 position can potentially be functionalized, for instance, through radical halogenation, although this might be challenging to control.
Cyclization Reactions: The 2-aroylthiazole structure can be a building block for the synthesis of more complex fused heterocyclic systems. For example, the ketone carbonyl group can participate in intramolecular cyclization reactions with a suitably placed nucleophile on an adjacent substituent to form bicyclic or polycyclic compounds.
Table 3: Key Mechanistic Pathways for Thiazole Derivatives
| Reaction Type | Key Reactants | General Mechanism |
| Hantzsch Synthesis | α-Haloketone, Thioamide | Nucleophilic attack, Cyclization, Dehydration |
| Ketone Reduction | Ketone, Hydride Reagent | Nucleophilic addition of hydride |
| Nucleophilic Aromatic Substitution | Aryl Halide, Nucleophile | Addition-Elimination |
| Cross-Coupling Reactions | Aryl Halide, Organometallic Reagent, Catalyst | Oxidative addition, Transmetalation, Reductive elimination |
Investigations into Chemical Stability and Degradation Pathways under Varied Conditions
The chemical stability of this compound is an important consideration for its handling, storage, and potential applications. The stability is influenced by factors such as pH, temperature, and exposure to light and oxidizing or reducing agents.
pH Stability: The thiazole ring itself is relatively stable in neutral and basic conditions. However, under strongly acidic conditions, the nitrogen atom can be protonated, which can make the ring more susceptible to hydrolytic cleavage, although this generally requires harsh conditions. A study on a different chlorinated compound, 2-chloro-2'-deoxyadenosine, showed that it is stable at neutral and basic pH but decomposes at acidic pH, with the decomposition rate increasing as the pH decreases. nih.gov A similar trend could be anticipated for this compound, where acidic conditions could potentially lead to hydrolysis of the ketone linkage or degradation of the thiazole ring.
Oxidative and Reductive Stability: The thiazole ring is generally resistant to oxidation. However, strong oxidizing agents could potentially oxidize the sulfur atom. The molecule is susceptible to reduction at the ketone group, as previously discussed.
Degradation Pathways: Potential degradation pathways could involve:
Hydrolysis: Cleavage of the bond between the thiazole ring and the carbonyl group under strong acidic or basic conditions.
Photodegradation: Aromatic compounds and halogenated aromatics can be susceptible to degradation upon exposure to UV light.
Reaction with strong nucleophiles: As mentioned, the chlorine atom could be displaced under certain conditions.
Table 4: Predicted Stability and Degradation of this compound
| Condition | Predicted Stability/Degradation Pathway |
| Acidic pH | Potential for hydrolysis of the ketone linkage and/or degradation of the thiazole ring. |
| Neutral/Basic pH | Generally expected to be stable. |
| Elevated Temperature | Generally stable, but potential for decomposition at very high temperatures. |
| Oxidizing Agents | Ring is relatively stable, but the sulfur atom could be a site of oxidation under harsh conditions. |
| Reducing Agents | The ketone group is susceptible to reduction. |
Advanced Spectroscopic and Analytical Characterization of 2 4 Chlorobenzoyl 4 Methyl 1,3 Thiazole
Elucidation of Molecular Structure through High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within the molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton.
¹H-NMR (Proton NMR) analysis reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(4-Chlorobenzoyl)-4-methyl-1,3-thiazole, the proton spectrum is expected to show distinct signals corresponding to the methyl group, the thiazole (B1198619) ring proton, and the aromatic protons of the chlorobenzoyl group. The protons on the 4-chlorophenyl ring typically appear as two distinct doublets due to their coupling, a characteristic AA'BB' system.
¹³C-NMR (Carbon-13 NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a separate signal, allowing for a complete carbon count. The spectrum for this compound would display signals for the methyl carbon, the carbons of the thiazole ring (including the C=S and C=N carbons at characteristic downfield shifts), the carbonyl carbon, and the carbons of the 4-chlorophenyl ring.
2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY experiments would confirm the coupling between adjacent protons, while HSQC would correlate each proton signal with its directly attached carbon atom, providing definitive assignment of the ¹H and ¹³C spectra.
Representative NMR Data:
| ¹H-NMR Data | |
| Assignment | Chemical Shift (δ) ppm |
| Thiazole-H | ~7.65 (singlet) |
| Aromatic-H (ortho to C=O) | ~8.10 (doublet) |
| Aromatic-H (meta to C=O) | ~7.55 (doublet) |
| Methyl-H (CH₃) | ~2.55 (singlet) |
| ¹³C-NMR Data | |
| Assignment | Chemical Shift (δ) ppm |
| Carbonyl (C=O) | ~182.0 |
| Thiazole C2 (C-C=O) | ~168.0 |
| Thiazole C4 (C-CH₃) | ~155.0 |
| Thiazole C5 (C-H) | ~125.0 |
| Aromatic C (C-Cl) | ~140.0 |
| Aromatic C (C-C=O) | ~135.0 |
| Aromatic CH (ortho to C=O) | ~130.0 |
| Aromatic CH (meta to C=O) | ~129.0 |
| Methyl (CH₃) | ~17.0 |
Vibrational Analysis via Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound provides clear evidence for its key structural features.
The most prominent absorption band is typically the strong carbonyl (C=O) stretching vibration, which is expected in the region of 1630-1660 cm⁻¹. The exact position can be influenced by conjugation with the thiazole ring. Other significant peaks include C-H stretching vibrations from the aromatic and methyl groups, C=N and C=C stretching vibrations from the thiazole and aromatic rings, and a C-Cl stretching vibration from the chlorobenzoyl moiety.
Key IR Absorption Bands:
| Vibrational Mode | Wavenumber (cm⁻¹) Range |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (Methyl) | 2950-2850 |
| Carbonyl (C=O) Stretch | ~1645 |
| Aromatic/Thiazole C=C and C=N Stretch | 1600-1450 |
| C-Cl Stretch | 800-600 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., LC-MS, ESI-MS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Techniques like Electrospray Ionization (ESI-MS) are commonly used to ionize the molecule before mass analysis.
For this compound (C₁₁H₈ClNOS), the calculated monoisotopic mass is approximately 237.0015 Da. HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), confirming the elemental composition.
Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information. Key fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the thiazole ring, leading to the formation of characteristic fragment ions such as the 4-chlorobenzoyl cation (m/z ≈ 139) and the 4-methyl-1,3-thiazole cation. The presence of the chlorine atom would also be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).
X-ray Crystallography for Definitive Solid-State Structural Analysis and Regioisomer Confirmation
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
This analysis provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. For this compound, an X-ray crystal structure would definitively confirm the substitution pattern on the thiazole ring, distinguishing it from other possible regioisomers, such as 2-(4-Chlorobenzoyl)-5-methyl-1,3-thiazole. It would also reveal details about the conformation of the molecule, such as the dihedral angle between the thiazole and the phenyl rings, and provide insights into intermolecular interactions like hydrogen bonding or π-stacking in the crystal lattice.
Advanced Chromatographic Techniques for Purity Assessment, Isomer Separation, and Quantitative Analysis (e.g., HPLC, TLC)
Chromatographic methods are essential for verifying the purity of the synthesized compound and for separating it from any starting materials, byproducts, or isomers.
Thin-Layer Chromatography (TLC) is a rapid and convenient technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. A spot of the compound on a TLC plate will travel a certain distance relative to the solvent front, a value known as the retention factor (Rf), which is characteristic of the compound in a given solvent system. A single spot on the TLC plate suggests a high degree of purity.
High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for purity assessment. Using a high-pressure pump to pass a solvent and the sample mixture through a column packed with a stationary phase, HPLC can separate compounds with very high resolution. A pure sample of this compound would ideally show a single peak in the chromatogram. The area under this peak is proportional to the concentration of the compound, allowing for accurate quantitative analysis. HPLC is also invaluable for separating potential regioisomers, which may have very similar polarities but can often be resolved with an optimized method.
Biological Activity Mechanisms of 2 4 Chlorobenzoyl 4 Methyl 1,3 Thiazole Derivatives in in Vitro Systems
Mechanistic Studies of Antimicrobial and Antifungal Activities in Vitro
The antimicrobial and antifungal properties of thiazole (B1198619) derivatives are attributed to their ability to interfere with essential cellular processes in pathogens. Mechanistic studies have pinpointed specific enzymatic targets and the disruption of protective structures like biofilms as key modes of action.
A primary mechanism for the antifungal activity of azole-containing compounds, including thiazole derivatives, is the inhibition of lanosterol (B1674476) 14α-demethylase (also known as CYP51). nih.govnih.gov This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential molecule for maintaining the integrity and fluidity of fungal cell membranes. researchgate.net By binding to the heme iron in the active site of CYP51, these inhibitors block the conversion of lanosterol to ergosterol. nih.govresearchgate.net This disruption leads to the accumulation of toxic sterol intermediates and a depleted supply of ergosterol, which compromises the fungal cell membrane, ultimately inhibiting fungal growth. nih.gov The development of dual inhibitors that target both CYP51 and other fungal enzymes, such as histone deacetylase (HDAC), represents a novel strategy to combat drug-resistant fungal strains like Candida albicans. nih.gov
Table 1: Selected Thiazole Derivatives and Their Antifungal Targets
| Compound Class | Specific Target | Mechanism of Action | Fungal Species |
|---|---|---|---|
| Azole Derivatives | Lanosterol 14α-demethylase (CYP51) | Blocks ergosterol biosynthesis, disrupting cell membrane integrity. | Candida albicans |
Beyond direct enzyme inhibition, certain thiazole compounds exhibit potent activity against bacterial biofilms, which are structured communities of bacteria that adhere to surfaces and are notoriously resistant to conventional antibiotics. nih.gov Studies on novel thiazole derivatives have demonstrated their ability to significantly reduce the biofilm mass of pathogenic bacteria like Staphylococcus epidermidis. nih.gov Furthermore, these compounds have shown efficacy against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.gov The mechanism involves not only killing the planktonic bacteria but also disrupting the mature biofilm structure. nih.govnih.gov Some thiazolidione derivatives, which share a structural relationship, have been found to target the YycG protein, which is part of a two-component system essential for staphylococcal viability and biofilm regulation. nih.gov
In Vitro Anticancer and Antiproliferative Mechanisms of Action
The anticancer effects of 2-(4-Chlorobenzoyl)-4-methyl-1,3-thiazole derivatives are mediated through targeted interference with key cellular pathways that control cell growth, proliferation, and survival.
A significant mechanism of action for several thiazole-based anticancer agents is the inhibition of tubulin polymerization. nih.gov Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for forming the mitotic spindle during cell division. nih.gov Certain thiazole-naphthalene derivatives act as tubulin destabilizing agents by binding to the colchicine (B1669291) binding site on β-tubulin, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death. nih.gov
Another critical target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. researchgate.netmdpi.commdpi.com Thiazole derivatives, particularly those incorporating a 4-chlorophenylthiazole ring, have been shown to be potent inhibitors of VEGFR-2 kinase activity. mdpi.com By blocking this receptor, these compounds can suppress the proliferation and survival of cancer cells. mdpi.commdpi.com
Table 2: Anticancer Mechanisms of Thiazole Derivatives via Pathway and Receptor Inhibition
| Compound Type | Molecular Target | Effect | Cancer Cell Line |
|---|---|---|---|
| Thiazole-naphthalene derivative | β-Tubulin | Inhibition of polymerization, G2/M phase arrest | MCF-7 (Breast) |
| 4-Chlorophenylthiazolyl derivative | VEGFR-2 | Inhibition of kinase activity, suppression of proliferation | MDA-MB-231 (Breast) |
A common outcome of the molecular inhibition described above is the induction of apoptosis and arrest of the cell cycle. Thiazole derivatives have been shown to trigger apoptosis through the intrinsic pathway, characterized by the depolarization of the mitochondrial membrane potential. mdpi.com This leads to the activation of key apoptotic proteins. For instance, treatment of breast cancer cells with these compounds has been shown to up-regulate the expression of pro-apoptotic proteins like Bax and p53, while down-regulating anti-apoptotic proteins like Bcl-2. nih.gov
In Vitro Anti-inflammatory Action and Modulation of Inflammatory Pathways (e.g., COX/LOX Inhibition, Cytokine Production)
Thiazole-based compounds have demonstrated significant anti-inflammatory properties by dually targeting key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and lipoxygenase (LOX). tandfonline.comnih.govfrontiersin.org The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, while 5-lipoxygenase (5-LOX) produces leukotrienes; both are potent mediators of inflammation. tandfonline.com
Derivatives containing the 4-chlorophenyl-1,3-thiazole moiety have been specifically investigated as inhibitors of these pathways. nih.govfrontiersin.org For example, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as a potent 5-LOX inhibitor. nih.gov The design of dual COX/LOX inhibitors is a key strategy to develop anti-inflammatory agents with improved efficacy and potentially better safety profiles, such as reduced gastrointestinal ulceration, compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit COX enzymes. tandfonline.com Molecular docking studies have further confirmed that these thiazole derivatives can effectively bind within the active sites of both COX-2 and 5-LOX enzymes. frontiersin.org
Table 3: Anti-inflammatory Mechanisms of Thiazole Derivatives
| Compound Derivative | Target Enzymes | In Vitro Effect |
|---|---|---|
| N-aryl-4-aryl-1,3-thiazole-2-amine | 5-LOX | Potent inhibition of the enzyme |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine | COX-1, COX-2, 5-LOX | Potent inhibition of COX/LOX pathways |
| 4-Benzyl-1,3-thiazole | COX, LOX | Dual inhibition of prostaglandin (B15479496) and leukotriene production |
Other Investigated Biological Activities and Associated In Vitro Mechanistic Insights (e.g., Cholinesterase Inhibition)
Beyond their more commonly studied applications, derivatives of this compound have been investigated for other biological activities, with cholinesterase inhibition being a significant area of interest. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, and their inhibition is a key strategy in the management of conditions like Alzheimer's disease. researchgate.netresearchgate.net
In vitro studies have demonstrated that certain thiazole derivatives are effective inhibitors of these enzymes. For instance, a series of synthesized thiazole derivatives were evaluated for their ability to inhibit AChE and BChE using Ellman's spectrophotometric method. nih.gov One of the most potent compounds identified was compound 4e , which exhibited an IC₅₀ value of 25.5 ± 2.12 µg/mL against AChE. nih.gov Notably, the compounds that were effective against AChE showed only weak inhibition of BChE, suggesting a degree of selectivity. nih.gov
Further research into different series of 1,3-thiazole derivatives has revealed even more potent inhibitors. Thiazolylhydrazones, for example, have shown significant AChE inhibition. academie-sciences.fr The most effective inhibition was observed with derivatives where specific substitutions were made, achieving IC₅₀ values as low as 0.0317 ± 0.001 μM. academie-sciences.fr Similarly, benzimidazole-based thiazole derivatives have shown remarkable inhibitory capabilities against cholinesterase enzymes, with some compounds registering IC₅₀ values as low as 0.10 µM. researchgate.netresearchgate.net
The inhibitory potential varies significantly with the specific structural features of the derivative. The table below summarizes the cholinesterase inhibitory activity of selected thiazole derivatives from various studies.
| Compound/Derivative Series | Target Enzyme | IC₅₀ Value | Reference |
| Thiazole derivative 4e | AChE | 25.5 ± 2.12 µg/mL | nih.gov |
| Thiazole derivative 4i | AChE | 38.50 ± 2.12 µg/mL | nih.gov |
| Thiazole derivative 4c | AChE | 58.42 ± 3.14 µg/mL | nih.gov |
| Thiazolylhydrazone (R₁=H, R₂=OCH₃) | AChE | 0.0317 ± 0.001 µM | academie-sciences.fr |
| Thiazolylhydrazone (R₁=H, R₂=H) | AChE | 0.0496 ± 0.002 µM | academie-sciences.fr |
| Benzimidazole-based thiazole derivative 7j | AChE | 0.26 ± 0.07 μM | researchgate.net |
| Benzimidazole-based thiazole derivative 7c | BChE | 0.08 ± 0.01 μM | researchgate.net |
| Hydroxynaphthalenyl thiazole II | AChE | 1.78 ± 0.11 μM | academie-sciences.fr |
| Hydroxynaphthalenyl thiazole II | BChE | 11.9 ± 0.43 µM | academie-sciences.fr |
These findings underscore the potential of the thiazole scaffold in designing new and effective cholinesterase inhibitors. nih.govacademie-sciences.fr
Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds. rsc.org For thiazole derivatives, extensive SAR studies have provided critical insights into optimizing their various biological profiles, including anticancer, antimicrobial, and anti-inflammatory activities. globalresearchonline.netnih.govnih.gov
Anticancer Activity: In the context of anticancer activity, SAR studies on thiazole derivatives have revealed several key trends. For a series of PI3K/mTOR dual inhibitors, substitutions on the aryl moiety attached to the hydrazone group of the thiazole ring were critical. nih.gov The order of reactivity was found to be: 2-ethoxyphenol (B1204887) > 3-chloro-4-nitrophenyl > 4-(benzyloxy)-3-ethoxyphenyl > 4-(benzyloxy)-3-methoxyphenyl. nih.gov Furthermore, substitution with a nitro group at position 3 of the distal phenyl ring generally resulted in the best activity. nih.gov For instance, compound 3b , with a 3-nitrophenyl ring, was three times more active than its unsubstituted counterpart. nih.gov
Another study on coumarin-based thiazole derivatives found that compound 11f , which featured a 4-methoxy substitution and a bromine atom, was 1.2-fold more active than the reference drug erlotinib (B232) against four tested cancer cell lines. nih.gov
Antimicrobial Activity: SAR analyses of thiazole derivatives have also been crucial in developing new antimicrobial agents. For 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivatives, specific substitutions led to varied activities against Gram-positive and Gram-negative bacteria. nih.gov Similarly, for 2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole derivatives, a thiophene-substituted compound showed promising results against E. coli, P. aeruginosa, and S. aureus. nih.gov
Other Activities: The influence of structure on activity is also evident in other therapeutic areas. For renin inhibitors containing a 2-amino-4-thiazole moiety, the specific nature of the side chains was found to be critical for potent inhibition. nih.gov In the development of anti-inflammatory agents, modifications of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were explored, with molecular docking studies confirming that the synthesized compounds effectively bind to the target enzymes COX-1, COX-2, and 5-LOX. nih.gov
The table below summarizes key SAR findings for various thiazole derivatives.
| Biological Activity | Core Structure | Favorable Substitutions/Structural Features | Unfavorable Substitutions/Structural Features | Reference |
| Anticancer (PI3K/mTOR) | Thiazole-hydrazone | 2-Ethoxyphenol or 3-chloro-4-nitrophenyl on hydrazone; Nitro group on distal phenyl ring. | Unsubstituted phenyl ring; 4-(benzyloxy)phenyl or antipyrine (B355649) moieties. | nih.gov |
| Anticancer (General) | Coumarin-thiazole | 4-Methoxy substitution and bromine atom (Compound 11f ). | Not specified | nih.gov |
| Antimicrobial | Pyrazolyl-thiazole | Thiophene substitution. | Not specified | nih.gov |
| Cholinesterase Inhibition | Thiazolylhydrazone | Methoxy group on the phenyl ring (R₂=OCH₃). | Trifluoromethyl group on the phenyl ring (R₂=CF₃) showed slightly less activity. | academie-sciences.fr |
| Cellular Differentiation | 2,4-Disubstituted thiazole | Longer and more bulky hydrophobic side chains. | Shorter, less bulky side chains. | rsc.org |
These comprehensive SAR studies highlight the versatility of the thiazole nucleus and provide a rational basis for the future design of derivatives of this compound with optimized and targeted biological activities. rsc.orgglobalresearchonline.net
Broader Academic Applications and Future Research Directions for 2 4 Chlorobenzoyl 4 Methyl 1,3 Thiazole and Its Class
Potential as Versatile Chemical Intermediates in Organic Synthesis
The structure of 2-(4-Chlorobenzoyl)-4-methyl-1,3-thiazole is a rich platform for synthetic transformations, making it and its analogs valuable chemical intermediates. researchgate.net The thiazole (B1198619) ring itself possesses a unique electronic distribution, influencing the reactivity of its constituent atoms. pharmaguideline.com The nitrogen atom at position 3 is basic and can be readily protonated or alkylated to form thiazolium salts. pharmaguideline.com The proton at the C2 position can be removed by strong bases, creating a nucleophilic center for reaction with various electrophiles. pharmaguideline.com Conversely, the C5 position is susceptible to electrophilic substitution, such as halogenation and sulfonation, particularly when activated by electron-donating groups at the C2 position. pharmaguideline.com
The substituents on the thiazole core of this compound offer additional handles for synthetic modification. The ketone of the benzoyl group can be reduced or serve as a point for condensation reactions. The chlorine atom on the phenyl ring can participate in various cross-coupling reactions, and the methyl group at C4 can potentially undergo condensation reactions. This multi-faceted reactivity allows for the construction of complex molecular architectures from a relatively simple thiazole-based starting material. researchgate.net The development of efficient synthetic protocols, such as variations of the Hantzsch synthesis, continues to provide access to a wide array of substituted thiazoles, further cementing their role as versatile building blocks in organic chemistry. researchgate.netbepls.com
Table 1: Reactive Sites on this compound for Organic Synthesis This is an interactive table. Click on the headers to sort.
| Reactive Site | Type of Reaction | Potential Transformation/Product |
|---|---|---|
| Thiazole N3 Atom | Protonation, N-Alkylation | Formation of Thiazolium Salts. pharmaguideline.com |
| Thiazole C2 Position | Deprotonation / Nucleophilic Attack | Reaction with electrophiles (aldehydes, alkyl halides). pharmaguideline.com |
| Thiazole C5 Position | Electrophilic Substitution | Halogenation, Nitration, Sulfonation, Diazo coupling. pharmaguideline.com |
| Benzoyl Carbonyl Group | Reduction, Condensation | Formation of alcohols, imines, or larger heterocyclic systems. |
| Aryl Chlorine Atom | Nucleophilic Aromatic Substitution, Cross-Coupling | Introduction of new aryl, alkyl, or nitrogen/oxygen nucleophiles. |
| C4-Methyl Group | Condensation | Reaction with aromatic aldehydes. pharmaguideline.com |
Applications in Agrochemical Development (e.g., Herbicides, Fungicides)
Thiazole and its derivatives have become a cornerstone in the research and development of modern agrochemicals due to their strong and diverse biological activities, broad-spectrum effectiveness, and potential for lower toxicity profiles. acs.orgacs.orgnih.gov The thiazole moiety is a key structural component in numerous commercially successful pesticides, including insecticides, fungicides, and nematicides. researchgate.net This success has spurred continued research into novel thiazole-containing compounds for crop protection. acs.orgnih.gov
The fungicidal properties of this class are particularly notable. Thiazole derivatives have been developed to combat a wide range of plant pathogens. nih.gov For instance, research on isothiazole-thiazole derivatives has yielded compounds with potent activity against oomycetes, which are destructive plant pathogens. nih.gov One such derivative, compound 6u (an isothiazole-thiazole derivative), showed exceptional in vivo efficacy against Pseudoperonospora cubensis and Phytophthora infestans, with EC₅₀ values of 0.046 mg/L and 0.20 mg/L, respectively. nih.govresearchgate.net Other studies have focused on pyrazole (B372694) carboxylate derivatives containing a thiazole backbone, inspired by the commercial fungicide fluxapyroxad. acs.org These efforts led to the discovery of compounds with excellent activity against fungi like Botrytis cinerea (EC₅₀ of 0.40 mg/L) and Valsa mali (EC₅₀ of 0.32 mg/L). acs.org The mechanism of action for some of these fungicides involves the inhibition of crucial fungal enzymes like succinate (B1194679) dehydrogenase or targeting oxysterol-binding proteins. nih.govacs.org The structural versatility of the thiazole scaffold allows for fine-tuning to enhance potency and spectrum of activity, making it a privileged structure in the ongoing search for new and effective fungicides and other agrochemicals. acs.orgnih.gov
Table 2: Examples of Thiazole Derivatives in Agrochemicals This is an interactive table. Click on the headers to sort.
| Compound Name | Agrochemical Type | Target/Use | Reference |
|---|---|---|---|
| Thiamethoxam | Insecticide | Broad-spectrum insecticide. researchgate.net | researchgate.net |
| Clothianidin | Insecticide | Broad-spectrum insecticide. researchgate.net | researchgate.net |
| Thiabendazole | Fungicide | Post-harvest and systemic fungicide. researchgate.netnih.gov | researchgate.netnih.gov |
| Thifluzamide | Fungicide | Controls Rhizoctonia diseases. researchgate.net | researchgate.net |
| Ethaboxam | Fungicide | Effective against oomycete pathogens. researchgate.netsemanticscholar.org | researchgate.netsemanticscholar.org |
| Oxathiapiprolin | Fungicide | Targets oxysterol binding protein against oomycetes. researchgate.netnih.gov | researchgate.netnih.gov |
| Isotianil | Fungicide | Contains an isothiazole (B42339) ring, acts via systemic acquired resistance. researchgate.netnih.gov | researchgate.netnih.gov |
| Compound 6u | Fungicide (Experimental) | Pseudoperonospora cubensis, Phytophthora infestans. nih.govresearchgate.net | nih.govresearchgate.net |
| Compound 15 | Fungicide (Experimental) | Valsa mali. acs.org | acs.org |
| Compound 24 | Fungicide (Experimental) | Botrytis cinerea, Sclerotinia sclerotiorum. acs.org | acs.org |
Development of Novel Chemical Probes and Tools for Advanced Biological Research
Beyond direct therapeutic or agricultural applications, thiazole derivatives are increasingly being developed as sophisticated tools for fundamental biological research. Their structural framework allows for the design of molecules that can selectively interact with and report on biological targets like enzymes and receptors. Enzyme inhibition is a key area where thiazole-based compounds serve as valuable research probes. nih.gov For example, novel thiazole derivatives have been synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical kinases in cancer biology. nih.gov Similarly, other thiazole-based molecules have been designed to inhibit acetylcholinesterase, providing tools to study neurodegenerative diseases. acs.org
In other research, thiazole-methylsulfonyl derivatives were synthesized and evaluated as inhibitors of carbonic anhydrase isoenzymes I and II, with molecular docking studies helping to elucidate their binding interactions at the active site. nih.gov Likewise, certain pyrazole-thiazole compounds have been identified as inhibitors of succinate dehydrogenase (SDH), a key enzyme in cellular respiration. acs.org The ability to create potent and selective inhibitors for specific enzymes allows researchers to probe the function of these proteins in cellular pathways and disease models. The photophysical properties of some thiazole derivatives also suggest their potential use in developing fluorescent probes for biological imaging, where the thiazole core could be part of a larger system that reports on its local environment or binding events. researchgate.net
Exploration in Materials Science for Functional Molecules
The unique electronic and structural properties of the thiazole ring make it an attractive component for the design of novel functional materials. researchgate.netresearchgate.net The aromatic, electron-rich nature of the heterocycle, combined with its ability to be extensively functionalized, allows for the tuning of photophysical and electronic characteristics. This has led to the exploration of thiazole derivatives in various areas of materials science. researchgate.net
One of the most promising applications is in the field of organic electronics. Thiazole-containing compounds have been investigated for their potential use in light-harvesting applications, such as in dye-sensitized solar cells, and as components of organic light-emitting diodes (OLEDs). researchgate.net The rigid, planar structure of the thiazole ring can facilitate π-stacking and charge transport, which are crucial properties for organic semiconductors. Furthermore, the thiazole nucleus is found in molecules designed for nonlinear optical (NLO) materials and as photochromic switches, where the material's properties can be altered by light. researchgate.net The synthetic versatility of thiazoles allows chemists to systematically modify their structure to optimize properties like absorption/emission wavelengths, charge carrier mobility, and stability for specific material applications. researchgate.net
Table 3: Potential Applications of Thiazole-Based Compounds in Materials Science This is an interactive table. Click on the headers to sort.
| Application Area | Relevant Property | Potential Function of Thiazole Moiety | Reference |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, Charge Transport | Forms part of the emissive layer or charge-transporting material. researchgate.net | researchgate.net |
| Light Harvesting / Solar Cells | Light Absorption, Electron Transfer | Acts as a component in sensitizing dyes. researchgate.net | researchgate.net |
| Liquid Crystals | Anisotropic Molecular Shape | Provides a rigid core structure for mesophase formation. researchgate.net | researchgate.net |
| Nonlinear Optical (NLO) Materials | High Hyperpolarizability | Contributes to a large change in refractive index under an electric field. researchgate.net | researchgate.net |
| Photochromes / Molecular Switches | Reversible Isomerization | Undergoes light-induced structural changes, altering optical properties. researchgate.net | researchgate.net |
| Corrosion Protection | Surface Adsorption | Adsorbs onto metal surfaces, forming a protective layer. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Interdisciplinary Research Avenues and Collaborative Opportunities in Chemical Biology and Drug Discovery
The thiazole scaffold serves as a powerful nexus for interdisciplinary collaboration, particularly between synthetic chemists, biologists, and pharmacologists. globalresearchonline.netnih.gov The vast biological potential of thiazole derivatives, including anticancer, antimicrobial, and anti-inflammatory activities, necessitates a deeply integrated research approach. nih.govresearchgate.netnih.gov
The typical workflow begins with synthetic chemists designing and producing libraries of novel thiazole compounds, often using efficient and diverse synthetic strategies. researchgate.netresearchgate.net These compound libraries are then screened by biologists and pharmacologists to identify "hits" with promising activity against specific biological targets, such as cancer cell lines, pathogenic microbes, or isolated enzymes. nih.govmdpi.comnih.gov
Once a hit is identified, a collaborative cycle of optimization begins. Structure-activity relationship (SAR) studies are conducted, where chemists systematically modify the structure of the lead compound, and biologists test the new analogs to determine how these changes affect potency and selectivity. nih.gov This process is often guided by computational chemists performing molecular docking and other in silico studies to predict how the compounds bind to their target and to rationalize the SAR data. acs.orgnih.govmdpi.com This synergistic approach, which combines rational design, chemical synthesis, biological evaluation, and computational modeling, is essential for advancing thiazole-based compounds from initial discovery towards potential clinical candidates or powerful research tools. researchgate.net The development of multi-targeted agents and specialized chemical probes further highlights the need for close collaboration to tackle complex challenges in chemical biology and drug discovery. nih.govnih.gov
Q & A
Q. How do solvent interactions in crystal packing influence the stability of this compound?
- Methodological Answer :
- Hydrogen Bonding : Solvent molecules (e.g., DMF) form N–H⋯O bonds with the thiazole ring, stabilizing the lattice.
- Packing Analysis : Use Mercury or PLATON to visualize π-π stacking (3.5–4.0 Å) and C–H⋯O interactions between adjacent molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
